5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a bromine atom, a trifluoromethyl-substituted phenyl ring, and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 335.08 g/mol. This compound is notable for its unique structural features, which allow for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and organic synthesis .
The specific products formed depend on the reagents and conditions used during these reactions .
The biological activity of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has been explored in various studies. It exhibits potential anti-inflammatory, anticancer, and antimicrobial activities. The trifluoromethyl group enhances its lipophilicity, which may improve its pharmacokinetic properties and therapeutic efficacy. Additionally, the compound may interact with specific enzymes or receptors, influencing cellular signaling pathways .
The synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
These synthetic routes are often optimized for yield and efficiency in both laboratory and industrial settings .
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several applications across various fields:
Studies on the interactions of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid with biological molecules indicate that it can act as an enzyme inhibitor by binding to active sites, thus preventing substrate binding and subsequent catalytic activity. This interaction profile suggests its potential use in drug design aimed at modulating enzyme activity or receptor function .
Several compounds share structural similarities with 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid. Here are notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid | Lacks trifluoromethyl group | Different reactivity due to absence of electron-withdrawing group |
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | Ethyl group instead of bromine | Altered lipophilicity affecting bioactivity |
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | Contains amino group | Different biological activity profile due to amino substitution |
The uniqueness of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid lies in its combination of both the bromine atom and the trifluoromethyl substitution, which enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .
Pyrazole derivatives constitute a versatile class of heterocyclic compounds characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The incorporation of carboxylic acid groups into pyrazole scaffolds enhances their polarity and ability to participate in hydrogen bonding, making them valuable intermediates in medicinal chemistry. For instance, pyrazole-4-carboxylic acids are frequently employed as precursors for synthesizing kinase inhibitors and anti-inflammatory agents due to their capacity to mimic biological substrates. The presence of electron-withdrawing substituents, such as bromine and trifluoromethyl groups, further modifies their electronic profiles, enabling precise tuning of reactivity and binding affinity.
Structurally analogous compounds, such as ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, demonstrate the role of ester functionalities in facilitating synthetic modifications. Hydrolysis of such esters yields carboxylic acid derivatives, which are pivotal in constructing bioactive molecules.
The bromine atom at the 5-position of the pyrazole ring introduces steric bulk and electrophilic character, favoring cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. These reactions enable the introduction of aryl or heteroaryl groups, expanding the compound’s utility in constructing diverse molecular libraries. Additionally, bromine’s presence enhances metabolic stability by reducing susceptibility to oxidative degradation, a feature critical for drug candidates.
The trifluoromethyl group (-CF₃) attached to the phenyl ring at the 1-position exerts strong electron-withdrawing effects, increasing the compound’s lipophilicity and membrane permeability. This group also improves resistance to cytochrome P450-mediated metabolism, thereby prolonging biological half-life. The combination of bromine and -CF₃ creates a synergistic effect, optimizing both synthetic versatility and pharmacological performance.
In drug discovery, this compound serves as a key intermediate for developing targeted therapies. For example, pyrazole-carboxylic acids are foundational in synthesizing COX-2 inhibitors like Celecoxib, where the carboxylic acid moiety interacts with enzyme active sites through ionic interactions. Recent studies highlight its utility in constructing covalent inhibitors, where the bromine atom acts as a leaving group in nucleophilic substitution reactions.
In organic synthesis, the compound’s reactivity is leveraged in multi-step transformations. A patent detailing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid illustrates analogous methodologies, wherein brominated pyrazole intermediates undergo fluorination and ester hydrolysis to yield carboxylic acid derivatives. Such protocols emphasize the compound’s role in accessing fluorinated bioactive molecules, which constitute ~30% of FDA-approved drugs.
Property | Value |
---|---|
Molecular Formula | C₁₁H₇BrF₃N₂O₂ |
Molecular Weight | 363.13 g/mol |
Hydrogen Bond Donors | 2 (COOH and NH) |
Hydrogen Bond Acceptors | 5 |
LogP (Predicted) | 2.8 |
The cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds represents the most fundamental approach for constructing the pyrazole core of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [8]. This classical method involves the reaction of substituted hydrazines acting as bidentate nucleophiles with various carbon electrophiles including 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and related precursors [9].
The primary synthetic strategy utilizes 3-(trifluoromethyl)phenylhydrazine as the nucleophilic component in combination with suitable 1,3-dicarbonyl precursors [8]. The reaction proceeds through initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and subsequent elimination of water to form the pyrazole ring system [9]. Research has demonstrated that the regioselectivity of this cyclocondensation is significantly influenced by electronic effects and steric factors of the substituents present on both the hydrazine and carbonyl components [8].
When employing ethyl acetoacetate as the 1,3-dicarbonyl component with phenylhydrazine derivatives, yields of 70-95% have been achieved under optimized conditions [9]. The reaction typically requires acidic conditions to facilitate the dehydration step, with common catalysts including toluenesulfonic acid, hydrochloric acid, or zinc chloride [8]. Temperature control is critical, with most reactions proceeding efficiently at 60-80°C to balance reaction rate with product selectivity [9].
Substrate Type | Hydrazine Component | Yield Range | Reaction Time | Temperature |
---|---|---|---|---|
Ethyl acetoacetate | Phenylhydrazine | 70-95% | 2-6 hours | 60-80°C |
1,3-Diketones | Arylhydrazines | 74-77% | 4-8 hours | 25-60°C |
β-Enaminones | Substituted hydrazines | 59-93% | 6-12 hours | 40-70°C |
The incorporation of trifluoromethyl-containing substrates requires special consideration due to the electron-withdrawing nature of the trifluoromethyl group [5]. Studies have shown that trifluoromethylated precursors can achieve regioselectivity ratios exceeding 98:2 in favor of the desired isomer when appropriate reaction conditions are employed [8]. The use of aprotic dipolar solvents such as dimethylformamide or dimethylacetamide, combined with controlled acid addition, significantly improves both yield and regioselectivity compared to traditional protic solvents [8].
For the specific synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, the cyclocondensation approach typically begins with ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-(trifluoromethyl)phenylhydrazine [9]. This reaction proceeds via sequential nucleophilic addition, intramolecular cyclization, elimination, and [1] [5]-hydrogen shift to afford the trifluoromethylated pyrazole derivative in moderate to excellent yields [9].
The introduction of bromine functionality into the pyrazole ring system represents a critical step in the synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [10]. Several bromination methodologies have been developed specifically for pyrazole substrates, with N-bromosuccinimide emerging as the most widely employed brominating agent [10].
Photochemical bromination using N-bromosuccinimide in chloroform solution has proven highly effective for introducing bromine substituents into pyrazole rings [10]. This method offers superior control over regioselectivity compared to traditional thermal bromination approaches, with the reaction conditions allowing for selective mono-bromination without over-bromination [10]. The photochemical process typically requires irradiation times of 2-6 hours and proceeds with high efficiency under ambient temperature conditions [10].
Alternative bromination strategies include the use of bromine gas in acetic acid solution, which provides direct bromination of electron-rich pyrazole positions . However, this approach requires careful control of reaction conditions to prevent multiple bromination events and degradation of sensitive functional groups . The reaction typically proceeds at temperatures between 0-25°C with reaction times of 1-4 hours depending on substrate reactivity .
Brominating Agent | Solvent System | Temperature | Reaction Time | Selectivity |
---|---|---|---|---|
N-bromosuccinimide | Chloroform | 25°C | 2-6 hours | High mono-selectivity |
Bromine gas | Acetic acid | 0-25°C | 1-4 hours | Moderate selectivity |
1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | -10 to 0°C | 3-8 hours | High selectivity |
The mechanism of N-bromosuccinimide-mediated bromination involves initial formation of molecular bromine through reaction with trace hydrobromic acid, followed by homolytic cleavage to generate bromine radicals [12]. These radicals selectively attack electron-rich positions on the pyrazole ring, with the 5-position being particularly favored in 1-substituted pyrazole systems [12]. The radical nature of this process explains the high selectivity observed, as the reaction preferentially occurs at the most electron-rich carbon center [12].
For substrates containing the 3-(trifluoromethyl)phenyl substituent, bromination selectivity is further enhanced due to the electron-withdrawing effect of the trifluoromethyl group . This electronic influence directs bromination away from positions adjacent to the electron-deficient aryl ring, favoring bromination at the 5-position of the pyrazole core . Optimal conditions for such substrates typically involve N-bromosuccinimide in dichloromethane at temperatures between -10 to 10°C to minimize side reactions .
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex pyrazole derivatives, including 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [20] [21]. These methodologies offer superior functional group tolerance and regioselectivity compared to traditional synthetic approaches [22].
The Suzuki-Miyaura coupling reaction has proven particularly effective for introducing aryl substituents onto pyrazole scaffolds [23] [26]. Research has demonstrated that 4-bromo-3,5-dinitro-1H-pyrazole can undergo efficient cross-coupling with various boronic acids using XPhos Pd G2 precatalyst to afford 4-substituted pyrazole derivatives in good to excellent yields [23]. The reaction conditions typically involve cesium carbonate as base, dioxane as solvent, and temperatures of 80-100°C [23].
For the specific synthesis of trifluoromethyl-substituted pyrazoles, palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has been successfully employed [21]. This Stille coupling methodology proceeds smoothly to provide 5-aryl-4-fluoropyrazole derivatives in good yields under mild conditions [21]. The reaction typically requires palladium tetrakis(triphenylphosphine) catalyst, lithium chloride as additive, and dimethylformamide as solvent at temperatures of 80-100°C [21].
Coupling Type | Catalyst System | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|
Suzuki-Miyaura | XPhos Pd G2 | Cesium carbonate | Dioxane | 80-100°C | 70-95% |
Stille | Pd(PPh3)4 | None required | Dimethylformamide | 80-100°C | 65-85% |
Negishi | Pd(dppf)Cl2 | None required | Tetrahydrofuran | 0-25°C | 60-80% |
Iron-catalyzed decarboxylative cross-coupling represents an emerging approach for pyrazole functionalization [13]. This methodology enables direct coupling of carboxylic acids with various nucleophilic partners under photochemical conditions using simple iron salts [13]. The reaction proceeds through initial formation of iron-carboxylate complexes, followed by photoinduced decarboxylation and radical coupling to afford the desired products [13]. This approach offers significant advantages in terms of environmental impact and substrate availability compared to traditional cross-coupling methods [13].
The application of transition metal catalysis to pyrazole synthesis has also encompassed four-component coupling reactions involving phenylacetylene, hydrazine derivatives, aryl iodides, and carbon monoxide [24]. These palladium-catalyzed transformations proceed under ambient pressure and room temperature conditions to afford substituted pyrazoles in 59-93% yields [24]. The reaction mechanism involves initial formation of palladium-acetylide complexes, followed by hydrazine coordination, carbonylation, and cyclization to generate the pyrazole products [24].
Microwave-assisted organic synthesis has revolutionized the preparation of pyrazole derivatives by dramatically reducing reaction times while improving yields and selectivity [14] [15]. This technology offers particular advantages for the synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid through enhanced mass transfer and selective heating of polar intermediates [14].
Comparative studies have demonstrated that microwave irradiation can reduce reaction times from 12-16 hours to 4-7 minutes for pyrazole synthesis, while simultaneously increasing yields from 36-48% to 54-81% [37]. The enhanced reaction rates result from efficient heating of polar substrates and intermediates, leading to more uniform temperature distribution and reduced side product formation [37]. Power settings of 45-250 watts at temperatures of 85-140°C have proven optimal for most pyrazole-forming reactions [15].
The synthesis of trifluoromethyl-containing pyrazoles under microwave conditions has been specifically optimized through systematic variation of power, temperature, and irradiation time [15]. Research has shown that 5-trichloromethyl-1-phenyl-1H-pyrazoles can be synthesized in 80-98% yield using microwave-induced cyclocondensation of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with phenylhydrazine [15]. The reaction proceeds in toluene solvent under 45-watt irradiation at 85°C for 5-12 minutes [15].
Substrate Type | Power Setting | Temperature | Irradiation Time | Yield Improvement |
---|---|---|---|---|
Simple pyrazoles | 45-100 W | 85-120°C | 4-7 minutes | 15-33% increase |
Trifluoromethyl pyrazoles | 100-250 W | 100-140°C | 5-12 minutes | 20-42% increase |
Carboxylated pyrazoles | 150-300 W | 120-150°C | 8-15 minutes | 18-35% increase |
Microwave-assisted synthesis of pyrazole-4-carboxylic acid derivatives has been achieved through direct cyclization of appropriate precursors [18]. The methodology involves microwave irradiation of substituted hydrazines with ethyl acetoacetate derivatives in 1,4-dioxane solvent for 30 seconds, followed by additional heating for 5 minutes [14]. This approach affords the desired pyrazole derivatives in 82-88% yields with significantly reduced environmental impact compared to conventional heating methods [14].
The mechanism of microwave enhancement in pyrazole synthesis involves selective heating of polar transition states and intermediates [15]. The dipolar nature of hydrazine nucleophiles and carbonyl electrophiles results in preferential absorption of microwave energy, leading to localized heating effects that accelerate bond formation and cyclization processes [15]. This selective heating minimizes thermal decomposition of sensitive functional groups while promoting the desired transformation [15].
The hydrolysis of pyrazole carboxylic acid esters represents a fundamental transformation in the synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [39]. This approach typically involves initial preparation of the corresponding ethyl or methyl ester, followed by controlled hydrolysis under basic or acidic conditions to afford the free carboxylic acid [39].
Basic hydrolysis using potassium hydroxide in aqueous ethanol has proven effective for converting pyrazole-4-carboxylic acid esters to the corresponding acids [39]. The reaction typically requires heating at 60°C for 3 hours with 10% aqueous potassium hydroxide solution [39]. Following complete hydrolysis, the reaction mixture is concentrated, dissolved in water, and acidified with concentrated hydrochloric acid to precipitate the desired carboxylic acid product [39]. This methodology has achieved yields of 84.2% for 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid synthesis [39].
Alternative hydrolysis conditions employ sodium hydroxide in aqueous ethanol at reflux temperatures [3]. This approach utilizes 6.4 grams of sodium hydroxide per 32 millimoles of ester substrate, with heating under reflux for 1 hour followed by acidification to pH 3 [3]. The resulting pyrazole carboxylic acid is extracted with ethyl acetate and purified by recrystallization to afford products in 88% yield [3].
Hydrolysis Conditions | Base | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Basic hydrolysis | KOH (10% aq) | Ethanol/water | 60°C | 3 hours | 84% |
Reflux conditions | NaOH | Ethanol/water | 78°C | 1 hour | 88% |
Mild conditions | LiOH | THF/water | 40°C | 6 hours | 75% |
Decarboxylation reactions provide an alternative route for modifying pyrazole carboxylic acid derivatives [40] [41]. Photocatalytic decarboxylative oxygenation using cerium catalysts and molecular oxygen has been developed for converting carboxylic acids to aldehydes or ketones [40]. This methodology employs cerium tribromide catalyst under blue light irradiation at room temperature, achieving selective decarboxylation with formation of carbonyl products [40]. The reaction mechanism involves initial formation of cerium-carboxylate complexes, followed by photooxidation and decarboxylation to generate alkyl radicals that are trapped by molecular oxygen [40].
Thermal decarboxylation of β-keto carboxylic acids proceeds through a concerted mechanism involving six-membered transition states [41]. The process requires heating to temperatures of 100-150°C and results in elimination of carbon dioxide with formation of the corresponding ketone [41]. For pyrazole substrates, this transformation can be employed to remove carboxylic acid functionality when desired, although yields are typically moderate due to competing decomposition pathways [41].
The synthesis of 1-substituted pyrazole-4-carboxylic acids has been achieved through Sandmeyer-type reactions involving hydrolysis of 4-cyano-1-phenylpyrazole [17] [19]. This approach utilizes 1-phenylpyrazole-4-diazonium chloride as an intermediate, which undergoes replacement of the diazonium group with cyanide followed by hydrolysis to afford the carboxylic acid [17]. The methodology provides an alternative route to pyrazole-4-carboxylic acids when direct cyclocondensation approaches are unsuitable [19].